![molecular formula C25H20Cl2N2 B3864025 3,3'-[(2,6-dichlorophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B3864025.png)
3,3'-[(2,6-dichlorophenyl)methylene]bis(2-methyl-1H-indole)
Overview
Description
Indole derivatives are aromatic heterocyclic organic compounds that have been reported to have diverse pharmacological activities . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Various classical and advanced synthesis methods for indoles have been reported. One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using techniques like single-crystal X-ray diffraction . The experimental and theoretical study can confirm the configuration of the molecule .Chemical Reactions Analysis
Indole derivatives have been extensively explored as potential agents in various fields. For example, indole scaffolds containing certain inhibitors are currently in clinical trials to treat diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be determined .Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on their specific structure and the condition they are designed to treat. Some indole-based compounds have potential inhibitory activities against distinct targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .
Future Directions
The future directions in the field of indole derivatives are promising. Researchers are continuously exploring indole derivatives for their potential as therapeutic agents in various fields . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in drug development .
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2/c1-14-22(16-8-3-5-12-20(16)28-14)25(24-18(26)10-7-11-19(24)27)23-15(2)29-21-13-6-4-9-17(21)23/h3-13,25,28-29H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLIQQRDDHJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



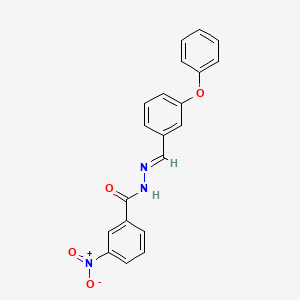
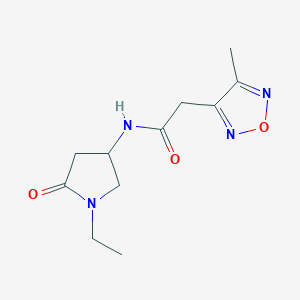
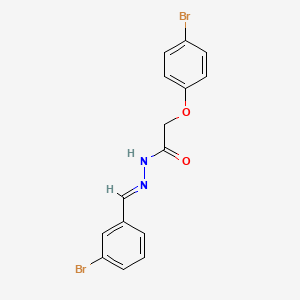
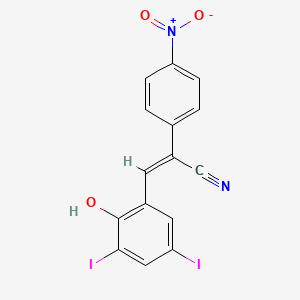
![2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3863975.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863977.png)
![N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B3863984.png)
![2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3863993.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B3864006.png)

![3-methyl-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3864016.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3864023.png)
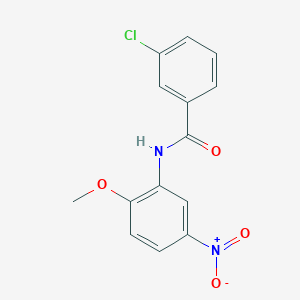
![N-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-2-quinolinecarboxamide](/img/structure/B3864040.png)